Cas no 85483-97-2 ((S)-(+)-1-Benzyloxy-2-propanol)

(S)-(+)-1-Benzyloxy-2-propanol structure
85483-97-2 structure
Nome del prodotto:(S)-(+)-1-Benzyloxy-2-propanol
Numero CAS:85483-97-2
MF:C10H14O2
MW:166.216963291168
MDL:MFCD07367008
CID:720321
PubChem ID:24883780

(S)-(+)-1-Benzyloxy-2-propanol Proprietà chimiche e fisiche

Nomi e identificatori

    • (S)-1-(Benzyloxy)propan-2-ol
    • S-(+)-1-Benzyloxy-2-propanol
    • (S)-(+)-1-Benzyloxy-2-propanol
    • (S)-1-Benzyloxy-2-propanol
    • (S)-2-(BENZYLOXY)PROPAN-1-OL
    • 2-Propanol,1-(phenylmethoxy)-, (2S)-
    • (2S)-1-benzyloxypropan-2-ol
    • (R)-(-)-1-Benzyloxy-2-propanol
    • (R)-1-(Benzyloxy)propan-2-ol
    • (R)-1-O-Benzylpropylene glycol
    • (s)-(-)-1-Benzyloxy-2-propanol
    • (S)-(+)-1,2-Propanediol 1-benzyl ether
    • 2-Propanol,1-(phenylmethoxy)-,(2R)
    • Benzyl (S)-(+)-2-Hydroxypropyl Ether
    • 2-Propanol, 1-(phenylmethoxy)-, (2S)-
    • KJBPYIUAQLPHJG-VIFPVBQESA-N
    • (S)-1-benzyloxy-2-hydroxypropane
    • (2S)-1-(benzyloxy)propan-2-ol
    • (2S)-1-(Benzyloxy)-2-propanol
    • (+)-(S)-1-benzyloxy-2-propanol
    • CB0028
    • LS30228
    • (S)-(+)-1-Benzylox
    • (2S)-1-(Phenylmethoxy)-2-propanol (ACI)
    • 2-Propanol, 1-(phenylmethoxy)-, (S)- (ZCI)
    • (2S)-1-Phenylmethoxypropan-2-ol
    • A11414
    • EN300-6446057
    • 85483-97-2
    • (S)-(+)-1-Benzyloxy-2-propanol, 97%
    • CS-W017736
    • (S)-(+)-1-BENZYLOXY-2-PROPANOL 97
    • B4117
    • AKOS016843866
    • SCHEMBL2181772
    • DS-4548
    • MFCD07367008
    • (S)-1-O-Benzylpropylene glycol
    • MDL: MFCD07367008
    • Inchi: 1S/C10H14O2/c1-9(11)7-12-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-/m0/s1
    • Chiave InChI: KJBPYIUAQLPHJG-VIFPVBQESA-N
    • Sorrisi: C(C1C=CC=CC=1)OC[C@@H](O)C

Proprietà calcolate

  • Massa esatta: 166.09900
  • Massa monoisotopica: 166.099379685g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 4
  • Complessità: 108
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 29.5
  • XLogP3: 1.3

Proprietà sperimentali

  • Colore/forma: No data available
  • Densità: 1.044 g/mL at 25 °C(lit.)
  • Punto di fusione: No data available
  • Punto di ebollizione: 81°C/1mmHg(lit.)
  • Punto di infiammabilità: Fahrenheit: 226,4 ° f< br / >Celsius: 108 ° C< br / >
  • Indice di rifrazione: n20/D 1.510(lit.)
  • Solubilità: Leggermente solubile (13 g/l) (25°C),
  • PSA: 29.46000
  • LogP: 1.58400
  • Attività ottica: [α]20/D +14.5°, c = 1 in chloroform

(S)-(+)-1-Benzyloxy-2-propanol Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Prompt:avviso
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H302,H315,H319,H335
  • Dichiarazione di avvertimento: P261,P305+P351+P338
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:2
  • Codice categoria di pericolo: 22-36/37/38
  • Istruzioni di sicurezza: S26
  • Identificazione dei materiali pericolosi: Xn
  • Condizioni di conservazione:Keep in dark place,Sealed in dry,Room Temperature
  • Frasi di rischio:R22

(S)-(+)-1-Benzyloxy-2-propanol Dati doganali

  • CODICE SA:2909499000
  • Dati doganali:

    Codice doganale cinese:

    2909499000

    Panoramica:

    2909499000 Altri alcoli eterici e loro alogenati\solfonati\derivati nitrosativi o nitrosativi. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2909499000. eteralcoli e loro derivati alogenati, solfonati, nitrati o nitrosi. IVA:17,0%. Aliquota di sconto fiscale:9,0%. Tariffa MFN:5,5%. Tariffa generale:30,0%

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(S)-(+)-1-Benzyloxy-2-propanol Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  overnight, rt
Riferimento
Identification of Absolute Helical Structures of Aromatic Multilayered Oligo(m-phenylurea)s in Solution
Kudo, Mayumi; et al, Journal of Organic Chemistry, 2009, 74(21), 8154-8163

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium iodide Solvents: Acetone ;  18 h, reflux
Riferimento
Copper-catalyzed cross-coupling of nonactivated secondary alkyl halides and tosylates with secondary alkyl Grignard reagents
Yang, Chu-Ting; et al, Journal of the American Chemical Society, 2012, 134(27), 11124-11127

Metodo di produzione 3

Condizioni di reazione
1.1 Catalysts: Triacylglycerol lipase Solvents: Hexane ;  30 °C
Riferimento
The enantiomer ratio strongly depends on the alkyl part of the acyl donor in transesterification with lipase B from Candida antarctica
Hoff, Baard H.; et al, Tetrahedron: Asymmetry, 1996, 7(11), 3187-3192

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Nickel Solvents: Ethanol
1.2 Reagents: Sodium hypophosphite Solvents: Water
Riferimento
A Raney nickel - sodium hypophosphite combination system for reductive desulfurization without racemization of optically active secondary alcohol
Node, Manabu; et al, Tetrahedron, 1997, 53(38), 12883-12894

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Sodium hydride
2.1 -
Riferimento
Stereochemical evidence for pseudorotation in the reaction of a phosphoric monoester
Buchwald, Stephen L.; et al, Journal of the American Chemical Society, 1984, 106(17), 4916-22

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  10 min, 0 °C; 20 min, rt; 3 h, reflux
1.2 Solvents: Tetrahydrofuran ;  10 min, 0 °C; 20 min, rt; 16 h, 50 - 55 °C
Riferimento
Synthesis of new enantiopure proton-ionizable crown ethers containing a dialkylhydrogenphosphate moiety
Kovacs, Ilona; et al, Tetrahedron: Asymmetry, 2006, 17(17), 2538-2547

Metodo di produzione 7

Condizioni di reazione
1.1 Catalysts: Triacylglycerol lipase Solvents: Hexane ;  30 °C
Riferimento
Disparity in productive binding mode of the slow-reacting enantiomer determines the novel catalytic behavior of Candida antarctica lipase B
Xu, Tao; et al, Journal of Molecular Catalysis B: Enzymatic, 2010, 62(3-4), 288-296

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Nickel ,  Sodium hypophosphite Solvents: Ethanol ,  Water
Riferimento
Reductive desulfurization using the Raney nickel-sodium hypophosphite combination system without racemization of a secondary alcohol
Nishide, Kiyoharu; et al, Tetrahedron Letters, 1996, 37(13), 2271-4

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ;  3 h, rt
1.2 Catalysts: Tetrabutylammonium bromide Solvents: 1,4-Dioxane ;  rt; 15 h, 80 °C
2.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  0 °C; 18 h, rt
Riferimento
Folding of a Donor-Containing Ionene by Intercalation with an Acceptor
De, Swati; et al, Chemistry - An Asian Journal, 2011, 6(1), 149-156

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  0 °C; 2 h, 0 °C; 6 h, rt
1.2 Reagents: Water ;  rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  rt
2.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ;  3 h, rt
2.2 Catalysts: Tetrabutylammonium bromide Solvents: 1,4-Dioxane ;  rt; 15 h, 80 °C
3.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  0 °C; 18 h, rt
Riferimento
Folding of a Donor-Containing Ionene by Intercalation with an Acceptor
De, Swati; et al, Chemistry - An Asian Journal, 2011, 6(1), 149-156

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Triethylborane Catalysts: (SP-4-2)-Chlorotris(triphenylphosphine)rhodium
Riferimento
Formation of higher-order structures of chiral poly(ethynylpyridine)s depending on size, temperature, and saccharide recognition
Abe, Hajime; et al, Organic & Biomolecular Chemistry, 2012, 10(34), 6930-6936

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  1 h, 0 °C; 1.5 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
2.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ;  2 h
2.2 Catalysts: Tetrabutylammonium chloride ;  rt; 1 h, 80 °C
3.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  overnight, rt
Riferimento
Identification of Absolute Helical Structures of Aromatic Multilayered Oligo(m-phenylurea)s in Solution
Kudo, Mayumi; et al, Journal of Organic Chemistry, 2009, 74(21), 8154-8163

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: 1,1,3,3-Tetramethyldisiloxane Catalysts: Bis(pentafluorophenyl)borinic acid Solvents: 1,4-Dioxane-d8 ;  10 min, rt
1.2 0.5 h, rt
Riferimento
Piers' borane-mediated hydrosilylation of epoxides and cyclic ethers
Zhang, Jianbo; et al, Chemical Communications (Cambridge, 2018, 54(52), 7243-7246

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Hydrochloric acid ,  Lithium aluminum hydride Solvents: Tetrahydrofuran
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
Riferimento
Preparation of optically active azophenolic crown ethers containing 1-phenylethane-1,2-diol and 2,4-dimethyl-3-oxapentane-1,5-diol as a chiral subunit: temperature-dependent enantiomer selectivity in the complexation with chiral amines
Ogasahara, Kazuko; et al, Journal of the Chemical Society, 1997, (21), 3227-3236

Metodo di produzione 15

Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Diethyl ether ;  0 °C; 24 h, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  0 °C; 2 h, 0 °C; 6 h, rt
2.2 Reagents: Water ;  rt
2.3 Reagents: Sodium hydroxide Solvents: Water ;  rt
3.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ;  3 h, rt
3.2 Catalysts: Tetrabutylammonium bromide Solvents: 1,4-Dioxane ;  rt; 15 h, 80 °C
4.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  0 °C; 18 h, rt
Riferimento
Folding of a Donor-Containing Ionene by Intercalation with an Acceptor
De, Swati; et al, Chemistry - An Asian Journal, 2011, 6(1), 149-156

Metodo di produzione 16

Condizioni di reazione
1.1 Catalysts: Triacylglycerol lipase Solvents: Hexane ;  30 °C
Riferimento
The enantiomer ratio strongly depends on the alkyl part of the acyl donor in transesterification with lipase B from Candida antarctica
Hoff, Baard H.; et al, Tetrahedron: Asymmetry, 1996, 7(11), 3187-3192

Metodo di produzione 17

Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  0 °C; 18 h, rt
Riferimento
Folding of a Donor-Containing Ionene by Intercalation with an Acceptor
De, Swati; et al, Chemistry - An Asian Journal, 2011, 6(1), 149-156

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Nickel Solvents: Ethanol
1.2 Reagents: Sodium hypophosphite Solvents: Water
Riferimento
A Raney nickel - sodium hypophosphite combination system for reductive desulfurization without racemization of optically active secondary alcohol
Node, Manabu; et al, Tetrahedron, 1997, 53(38), 12883-12894

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Sucrose Solvents: Water
Riferimento
Enantioselective reduction of ketones
Itsuno, Shinichi, Organic Reactions (Hoboken, 1998, 52,

Metodo di produzione 20

Condizioni di reazione
Riferimento
Structure-enantioselectivity relationships using neural networks for the reduction of carbonyl compounds with baker's yeast
Zakarya, D.; et al, Tetrahedron Letters, 1994, 35(28), 4985-8

Metodo di produzione 21

Condizioni di reazione
1.1 Reagents: Sodium carbonate Catalysts: Triacylglycerol lipase Solvents: Cyclohexane ;  rt
1.2 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  6 min, rt
1.3 4 min, rt
1.4 1 h, 40 °C
Riferimento
Synthesis of (R)-propane-1,2-diol from lactides by dynamic kinetic resolution
Shuklov, Ivan A.; et al, Tetrahedron Letters, 2014, 55(24), 3495-3497

Metodo di produzione 22

Condizioni di reazione
1.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Methanol ;  cooled; overnight, rt
1.2 Reagents: Sodium bicarbonate ;  rt
Riferimento
Hierarchical Growth of Chiral Self-Assembled Structures in Protic Media
Brunsveld, L.; et al, Journal of the American Chemical Society, 2000, 122(26), 6175-6182

Metodo di produzione 23

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
Riferimento
Preparation of optically active azophenolic crown ethers containing 1-phenylethane-1,2-diol and 2,4-dimethyl-3-oxapentane-1,5-diol as a chiral subunit: temperature-dependent enantiomer selectivity in the complexation with chiral amines
Ogasahara, Kazuko; et al, Journal of the Chemical Society, 1997, (21), 3227-3236

(S)-(+)-1-Benzyloxy-2-propanol Raw materials

(S)-(+)-1-Benzyloxy-2-propanol Preparation Products

(S)-(+)-1-Benzyloxy-2-propanol Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:85483-97-2)(S)-(+)-1-Benzyloxy-2-propanol
A841342
Purezza:99%/99%
Quantità:25g/100g
Prezzo ($):245.0/808.0